Azepane Ring Size Divergence: 7-Membered vs. 6-Membered N-Heterocycle Conformational and Kinase-Targeting Implications
The target compound incorporates a saturated seven-membered azepane ring, whereas the closest published 1,3-diphenyl-3-(phenylthio)propan-1-one analogs employ six-membered piperidine or morpholine rings, or acyclic tertiary amines [1][2]. The azepane scaffold has been independently validated as a privileged kinase-inhibitor core: in the Breitenlechner et al. (2004) PKB inhibitor series, an azepane-bearing compound (compound 4) achieved an IC50 of 4 nM against PKB-alpha, with co-crystal structures (PDB: 1VEB) confirming specific ATP-binding site engagement [3]. The seven-membered ring's conformational properties—which can be modulated by substitution pattern and stereochemistry—are distinct from six-membered piperidine rings and have been shown to bias ring puckering in ways that directly affect target binding [4]. No six-membered ring analog of this compound has been reported, making the azepane core a non-interchangeable structural determinant.
| Evidence Dimension | N-heterocycle ring size and conformational impact on target engagement |
|---|---|
| Target Compound Data | 7-membered azepane ring; 3-(4-methoxyphenyl) substituent at position 3 of azepane |
| Comparator Or Baseline | 6-membered piperidine/morpholine rings in published 1,3-diphenyl-3-(phenylthio)propan-1-one analogs (Bayanati 2021, 2023); acyclic tertiary amines |
| Quantified Difference | No directly comparable quantitative activity data for target compound exists. Published azepane PKB inhibitor compound 4: IC50 = 4 nM (PKB-alpha). Corresponding piperidine analogs from same series showed reduced potency (exact values not published for piperidine direct comparator). |
| Conditions | In vitro PKB-alpha/PKA inhibition assay; X-ray co-crystallography (PDB: 1VEB); data from Breitenlechner et al., J Med Chem, 2004 [3]. |
Why This Matters
The azepane ring is not a simple homologation of piperidine; its distinct conformational landscape means that any SAR established for six-membered ring analogs cannot be extrapolated to this compound—scientific selection must treat this as a structurally novel chemotype.
- [1] Bayanati M, Zarghi A, Daraei B, et al. Anti-Cancer Agents in Medicinal Chemistry. 2023;23(2):192-200. doi:10.2174/1871520622666220609111628. View Source
- [2] Bayanati M, Shahhosseini S, Shirazi FH, Farnam G, Zarghi A. Iranian Journal of Pharmaceutical Research. 2021;20(4):229-237. doi:10.22037/ijpr.2021.114865.15076. View Source
- [3] Breitenlechner CB, Wegge T, Berillon L, et al. Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry. 2004;47(6):1375-1390. doi:10.1021/jm0310479. View Source
- [4] Patel AR, Liu F, et al. Conformational Regulation of Substituted Azepanes through Mono‐, Di‐, and Trifluorination. Chemistry – A European Journal. 2014;20(10):2876-2885. doi:10.1002/chem.201303352. View Source
